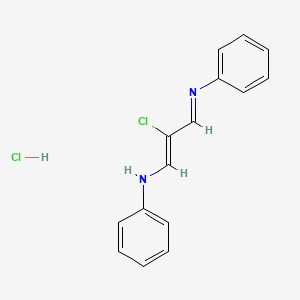![molecular formula C17H17ClN2O3 B11943176 Ethyl 4-{[(5-chloro-2-methylphenyl)carbamoyl]amino}benzoate](/img/structure/B11943176.png)
Ethyl 4-{[(5-chloro-2-methylphenyl)carbamoyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-{[(5-chloro-2-methylanilino)carbonyl]amino}benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid derivative, which is further substituted with a 5-chloro-2-methylanilino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(5-chloro-2-methylanilino)carbonyl]amino}benzoate typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the reaction of 5-chloro-2-methylaniline with phosgene to form 5-chloro-2-methylanilino carbonyl chloride.
Coupling Reaction: The intermediate is then reacted with ethyl 4-aminobenzoate in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-{[(5-chloro-2-methylanilino)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated benzoate derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-{[(5-chloro-2-methylanilino)carbonyl]amino}benzoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its use in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.
Wirkmechanismus
The mechanism of action of ethyl 4-{[(5-chloro-2-methylanilino)carbonyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-{[(5-chloro-2-methylanilino)carbonyl]amino}benzoate can be compared with similar compounds such as:
Ethyl 4-aminobenzoate: Lacks the 5-chloro-2-methylanilino group, resulting in different chemical properties and biological activities.
Methyl 4-{[(5-chloro-2-methylanilino)carbonyl]amino}benzoate: Similar structure but with a methyl ester group instead of an ethyl ester, leading to variations in solubility and reactivity.
Ethyl 4-{[(2-methylanilino)carbonyl]amino}benzoate: Lacks the chlorine substituent, which affects its electronic properties and reactivity.
The uniqueness of ethyl 4-{[(5-chloro-2-methylanilino)carbonyl]amino}benzoate lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C17H17ClN2O3 |
|---|---|
Molekulargewicht |
332.8 g/mol |
IUPAC-Name |
ethyl 4-[(5-chloro-2-methylphenyl)carbamoylamino]benzoate |
InChI |
InChI=1S/C17H17ClN2O3/c1-3-23-16(21)12-5-8-14(9-6-12)19-17(22)20-15-10-13(18)7-4-11(15)2/h4-10H,3H2,1-2H3,(H2,19,20,22) |
InChI-Schlüssel |
PDWLPNFBCHOOIE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






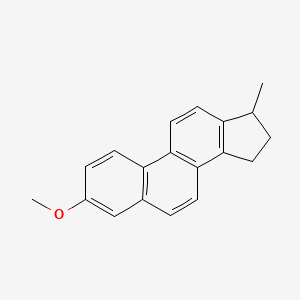


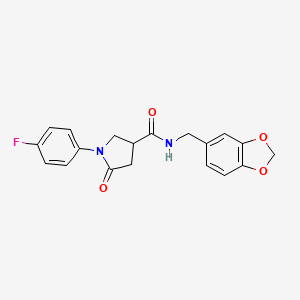


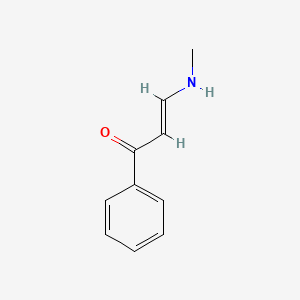
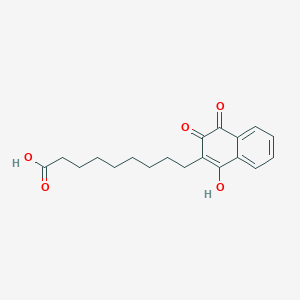
![10a-Hydroxydecahydrobenzo[8]annulen-5(1h)-one](/img/structure/B11943168.png)
